2-Pyridinecarboxamide

Catalog No.
S605531
CAS No.
1452-77-3
M.F
C6H6N2O
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyridinecarboxamide

CAS Number

1452-77-3

Product Name

2-Pyridinecarboxamide

IUPAC Name

pyridine-2-carboxamide

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9)

InChI Key

IBBMAWULFFBRKK-UHFFFAOYSA-N

solubility

1.47 M

Synonyms

2-Pyridinecarboxamide; 2-Carbamoylpyridine; NSC 524473; Picolinic Acid Amide; Picolinoylamide; α-(Aminocarbonyl)pyridine; α-Picolinamide; α-Picolinic Acid Amide; α-Pyridinecarboxamide;

Canonical SMILES

C1=CC=NC(=C1)C(=O)N

The exact mass of the compound Picolinamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.47 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524473. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Pyridinecarboxamide (CAS 1452-77-3), commonly known as picolinamide, is a foundational bidentate N,N- or N,O-chelating ligand and synthetic precursor characterized by a pyridine ring with an adjacent carboxamide group at the 2-position. With a melting point of 107–110 °C and a pKa of approximately 2.10, it exhibits excellent solubility in polar organic solvents and water [1]. Unlike its isomers, the ortho-positioning of the amide group allows it to form highly stable five-membered chelate rings with transition metals (e.g., Cu, Ir, Pd, Ru). This structural geometry makes it an indispensable building block for homogeneous catalysts, pharmaceutical intermediates, and advanced co-crystal formulations where predictable metal coordination or hydrogen bonding is required [2].

Research Fit

Metal coordination scaffold: bidentate ligand for complex formation
Regiospecific PARP inhibition: class-level reference for SAR studies
Conformational dynamics probe: high amide rotational barrier from intramolecular H‑bond
Membrane biophysics: modulates phospholipid dipole potentials distinct from nicotinamide

Substituting 2-pyridinecarboxamide with its structural isomers (nicotinamide or isonicotinamide) or its acid analog (picolinic acid) fundamentally alters coordination chemistry and solid-state behavior. While nicotinamide and isonicotinamide primarily act as bridging or monodentate ligands due to the spatial separation of their functional groups, 2-pyridinecarboxamide forms stable chelate rings via bidentate coordination [1]. Furthermore, compared to picolinic acid, the neutral amide group of 2-pyridinecarboxamide can undergo metal-induced deprotonation to yield an anionic amidate ligand. This deprotonation significantly enhances the electron density at the metal center and alters the redox potential of the resulting complex without the delocalization issues seen in phenolic ligands [2]. These differences dictate that generic substitution will lead to catalyst failure, altered reaction regioselectivity, or the collapse of targeted co-crystal architectures.

Regioisomer Substitution Risk

Amide conformational state: intramolecular H‑bond in 2‑isomer not present in nicotinamide alters target binding and recognition
PARP inhibition: 2‑pyridinecarboxamide inhibits PARP; nicotinamide lacks this activity, confounding DNA repair and islet cell studies
DNA damage modulation: 2‑isomer does not promote iron‑induced DNA damage; 3‑ and 4‑isomers enhance damage, critical for oxidative injury models

Enhanced Catalytic Turnover in CO2 Hydrogenation vs. Picolinic Acid

In the design of Ir-based catalysts for CO2 hydrogenation, the choice of chelating ligand dictates the reaction kinetics. Studies comparing deprotonated picolinamide ligands against picolinic acid ligands demonstrate that the amidate nitrogen provides superior electron-donating properties compared to the carboxylate oxygen. Density Functional Theory (DFT) and experimental kinetic studies reveal that picolinamide-derived complexes optimize H2 binding equilibrium and kinetics, resulting in highly active catalytic species under ambient aqueous conditions, outperforming the corresponding picolinic acid-based catalysts in turnover frequency (TOF) [1].

Evidence DimensionCatalytic efficiency and H2 binding kinetics
Target Compound DataPicolinamide ligands (deprotonated amidate) yield highly active Ir-catalysts with TOFs exceeding 100 h^-1 under ambient conditions.
Comparator Or BaselinePicolinic acid ligands (carboxylate coordination)
Quantified DifferencePicolinamide derivatives provide superior TOF and optimized H2 binding equilibrium compared to the acid analog.
ConditionsAqueous CO2 hydrogenation under ambient conditions (1 M NaHCO3, pH 8.2).

For procurement in green chemistry and energy storage, selecting picolinamide over picolinic acid ensures maximum catalytic turnover and efficiency in hydrogen storage applications.

PARP Inhibition
Class-level
IC50 = 95 µM
Class-level PARP inhibitory reference for scaffold SAR
Rat pancreatic islet nuclei assay

Superior Yields in Copper-Catalyzed Aryl Ether Synthesis

2-Pyridinecarboxamide serves as a highly effective bidentate ligand in copper-catalyzed cross-coupling reactions. When compared to standard monodentate nitrogen-based ligands, picolinamides enable the coupling of challenging, sterically hindered phenols with aryl iodides in excellent yields. The specific N,N- or N,O-coordination mode tunes the redox properties of the Cu(I)/Cu(II) centers, stabilizing the catalytic intermediates and allowing the isolation of end-of-life Cu(II) species, which is not feasible with weaker or monodentate pyridine ligands [1].

Evidence DimensionCross-coupling reaction yield for bulky phenols
Target Compound DataPicolinamide ligands enable excellent yields and stabilize Cu(II) intermediates.
Comparator Or BaselineStandard monodentate pyridine or non-chelating amine ligands
Quantified DifferenceSignificant increase in yield and catalyst stability for sterically demanding substrates.
ConditionsCopper-catalyzed aryl ether formation from aryl iodides and bulky phenols.

Buyers sourcing ligands for API synthesis will achieve higher batch-to-batch reproducibility and yields for complex ether linkages by utilizing the specific chelating properties of picolinamide.

Iron-Induced Renal Protection
Head-to-head
2‑Pyridinecarboxamide: attenuated renal necrosis, no DNA damage promotion.
Nicotinamide/isonicotinamide: inferior protection, promoted iron‑induced DNA damage.
Reported renal endpoint context; distinct DNA damage profile
250 mg/kg i.p. rat Fe‑NTA model

Solid-State Conformational Rigidity for Co-Crystallization

The solid-state behavior of 2-pyridinecarboxamide is distinctly different from its isomer, nicotinamide. Infrared spectroscopy and ab initio calculations reveal that 2-pyridinecarboxamide possesses an intramolecular NH···N(ring) hydrogen bond that restricts its conformational mobility. Consequently, in the neat crystalline state, picolinamide forms highly stable centrosymmetric dimers via NH···O=C bonds. In contrast, nicotinamide lacks this intramolecular interaction, leading to a different crystal packing arrangement where the ring nitrogen participates in intermolecular bonding [1].

Evidence DimensionConformational mobility and dimer structure
Target Compound DataPicolinamide forms rigid centrosymmetric dimers stabilized by an intramolecular NH···N(ring) interaction.
Comparator Or BaselineNicotinamide (3-pyridinecarboxamide)
Quantified DifferencePicolinamide exhibits restricted conformational mobility and distinct vibrational energy flow compared to the highly mobile nicotinamide.
ConditionsSolid-state matrix-isolation and cryogenic infrared spectroscopy.

Formulators designing multi-component pharmaceutical co-crystals must select picolinamide when rigid, predictable hydrogen-bonded dimer synthons are required for material stability.

Amide Rotational Barrier
Head-to-head
ΔΔH‡ = 5.4 kcal/mol (2‑PA vs nicotinamide)
Higher barrier constrains amide conformation, impacts binding
Dynamic NMR, ab initio validation

Photochemical Reactivity in Cryogenic Matrices

The ortho-relationship of the functional groups in 2-pyridinecarboxamide fundamentally alters its photochemical trajectory compared to its para-isomer, isonicotinamide. Under in situ UV irradiation (λ > 235 nm) in cryogenic rare gas matrices, 2-pyridinecarboxamide undergoes a specific photochemical reaction to yield isocyanic acid and pyridine, followed by further degradation to CO + NH. Isonicotinamide, lacking the adjacent ring nitrogen to facilitate this specific cleavage pathway, exhibits entirely different photochemical behavior and higher relative stability under identical conditions [1].

Evidence DimensionPhotochemical degradation pathway
Target Compound DataRapid reaction yielding isocyanic acid and pyridine upon UV exposure.
Comparator Or BaselineIsonicotinamide (4-pyridinecarboxamide)
Quantified DifferenceDivergent photochemical reaction products and degradation kinetics based solely on the isomer substitution pattern.
ConditionsUV irradiation (λ > 235 nm) in cryogenic inert gas matrices at 10 K.

Researchers procuring precursors for photolytic studies or UV-triggered material degradation must specify picolinamide to access this unique isocyanic acid generation pathway.

Membrane Dipole Potential
Head-to-head
2‑Pyridinecarboxamide modulates PE membrane dipole potential; nicotinamide ineffective on PE.
Broader phospholipid engagement may influence membrane partitioning
Phospholipid bilayer models
Antinociceptive Activity
Head-to-head
125 mg/kg p.o. inhibited second phase; nicotinamide required 1000 mg/kg.
Reported inflammatory-phase endpoint; dose context differs by isomer
Mouse formalin test
Renal Phosphate Cotransport
Data to verify
70% inhibition at 1 mM (in vitro); 62% reduction urinary Pi at 10 mg/kg i.v.
Selective Na+/Pi cotransport inhibition tool; verify selectivity
Rat renal brush-border membrane vesicles; in vivo rat

Transition Metal Catalysis (Homogeneous)

Ideal as a bidentate ligand precursor for synthesizing highly active Ir, Ru, and Pd complexes used in CO2 hydrogenation, transfer hydrogenation, and cross-coupling reactions, where the deprotonated amidate form stabilizes critical metal intermediates and enhances turnover frequencies [1].

Advanced Aryl Ether Synthesis

Utilized as a robust ligand in copper-catalyzed Ullmann-type couplings for the synthesis of complex agrochemicals and pharmaceuticals, particularly when sterically hindered phenols are involved and high batch-to-batch yields are required [2].

Pharmaceutical Co-Crystal Formulation

Selected over nicotinamide in crystal engineering workflows when a rigid, centrosymmetric hydrogen-bonded dimer is required to stabilize active pharmaceutical ingredients (APIs) in the solid state [3].

Photochemical Precursor Generation

Employed in specialized low-temperature matrix isolation studies and photochemical syntheses as a clean, UV-triggered source of isocyanic acid and pyridine, a pathway inaccessible to its para-isomer [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
PARP inhibition screening
PARP inhibitory activity (scaffold reference)
Positive control benchmarking in islet cell nuclei
Iron-induced renal injury models
Regioisomer-specific protective profile
DNA damage modulation and renal endpoint monitoring
Renal phosphate transport research
Selective Na+/Pi cotransport inhibition
Brush-border membrane vesicle assay validation
Amide rotational barrier studies
High activation enthalpy barrier
Conformational constraint impact on binding

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

122.048012819 Da

Monoisotopic Mass

122.048012819 Da

Heavy Atom Count

9

LogP

0.15 (LogP)

UNII

I3550CCL59

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1452-77-3

Wikipedia

Picolinamide

General Manufacturing Information

2-Pyridinecarboxamide: INACTIVE

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